N,N-Dimethylethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZXVJBJRMWXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027232 | |
| Record name | N,N-Dimethylethylamine | |
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Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
36.5 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
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Flash Point |
10 °F | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Density |
0.675 at 20 °C/4 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
352.0 [mmHg] | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Liquid | |
CAS No. |
598-56-1 | |
| Record name | Dimethylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Dimethylethylamine | |
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| Record name | N,N-Dimethylethylamine | |
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| Record name | Ethyldimethylamine | |
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| Record name | N,N-DIMETHYLETHYLAMINE | |
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| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-140 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Pathways for N,n Dimethylethylamine
Amination Processes in N,N-Dimethylethylamine Synthesis
Amination reactions form a cornerstone of DMEA production, involving the introduction of a dimethylamino group onto an ethyl moiety. These processes can be broadly categorized into the alkylation of ammonia (B1221849) and its derivatives, and the catalytic amination of alcohols.
Alkylation of Ammonia and its Derivatives
One of the fundamental methods for synthesizing amines is the alkylation of ammonia or lower-order amines. In the context of DMEA synthesis, this typically involves the reaction of dimethylamine (B145610) with an ethylating agent, such as an ethyl halide. This nucleophilic substitution reaction, while straightforward, can sometimes lead to a mixture of products, requiring careful control of reaction conditions to optimize the yield of the desired tertiary amine. The use of excess amine can favor the formation of the primary amine, while an excess of the alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com
Another variation involves the reaction of ammonia with ethylene (B1197577) oxide or ethyl halides under basic conditions. smolecule.com This approach also leverages the nucleophilic character of the nitrogen atom to form the carbon-nitrogen bond essential for the DMEA structure.
Catalytic Amination of Alcohols
A more atom-economical and environmentally benign approach to DMEA synthesis is the catalytic amination of ethanol (B145695) with dimethylamine. google.com This process is typically carried out in the presence of a hydrogenation-dehydrogenation catalyst and often under a hydrogen atmosphere. google.com
The mechanism of catalytic amination of alcohols, often referred to as "borrowing hydrogen," involves a series of steps. kyoto-u.ac.jp Initially, the alcohol (ethanol) is dehydrogenated on the catalyst surface to form an aldehyde intermediate (acetaldehyde). kyoto-u.ac.jp This is followed by the condensation of the aldehyde with the amine (dimethylamine) to form an iminium ion, which is then hydrogenated to yield the final tertiary amine product, DMEA. kyoto-u.ac.jp The hydrogen used in the final step is the same hydrogen "borrowed" in the initial dehydrogenation step. kyoto-u.ac.jp
Catalysts for this reaction are typically based on metals like copper and chromium oxide, sometimes supported on materials like alumina (B75360). google.comresearchgate.net The reaction is generally performed at elevated temperatures, ranging from 180 to 240 °C, and pressures between 1 and 15 bar. google.com The presence of hydrogen is crucial for maintaining catalyst activity and selectivity. researchgate.net
A study on the amination of ethylene glycol with dimethylamine over an alumina-supported copper catalyst showed that the main products were 2-dimethylaminoethanol, N,N,N′,N′-tetramethyl-1,2-diaminoethene, and N,N,N′,N′-tetramethylethylenediamine. researchgate.net This highlights the potential for side reactions and the importance of optimizing reaction conditions to favor the desired product.
| Catalyst System | Reactants | Temperature (°C) | Pressure (bar) | Key Findings |
| Copper, Chromium Oxide | Ethanol, Dimethylamine, Hydrogen | 180 - 240 | 1 - 15 | Continuous reaction in the gaseous state. google.com |
| Alumina-supported Copper | Ethylene Glycol, Dimethylamine | 190 - 250 | Atmospheric | Selectivity to 2-dimethylaminoethanol reached over 70 wt% at 230°C. researchgate.net |
| Copper-Zirconia | Long-chain alcohols, Dimethylamine | 167 - 267 | - | High alcohol conversion and respectable tertiary amine selectivity. researchgate.net |
Reduction Reactions of Precursors
An alternative synthetic route to DMEA involves the reduction of amide precursors, most notably N,N-dimethylacetamide (DMAc).
N,N-Dimethylacetamide can be effectively reduced to this compound using strong reducing agents. smolecule.com A common laboratory-scale reagent for this transformation is lithium aluminum hydride (LiAlH₄). askfilo.com The reaction involves the conversion of the carbonyl group of the amide into a methylene (B1212753) group. askfilo.com
Industrially, catalytic hydrogenation is a more viable option. For example, in a fixed-bed reactor containing a copper-based catalyst, a mixture of N,N-dimethylacetamide, dimethylamine, and hydrogen can be reacted to produce DMEA. chemicalbook.com In one such process, operating at 250°C and 10 bars, a product composition with 96.1% DMEA was achieved. chemicalbook.com Theoretical studies using density functional theory (DFT) have also explored the reduction of N,N-dimethylacetamide using borane (B79455) (BH₃) or alane (AlH₃) to yield this compound. researchgate.net
| Precursor | Reducing Agent/Catalyst | Product Yield |
| N,N-Dimethylacetamide | Lithium Aluminum Hydride (LiAlH₄) | - |
| N,N-Dimethylacetamide | Copper-based catalyst (Cu0203 Engelhard) | 96.1% |
Reduction of Analogous Precursors with Hydride Reagents
A primary and well-established method for the synthesis of this compound involves the reduction of N,N-dimethylacetamide. This transformation is effectively achieved using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being a prominent example. smolecule.comaskfilo.com The reaction proceeds by the conversion of the carbonyl group (C=O) in the amide to a methylene group (CH₂), yielding the corresponding tertiary amine. askfilo.com
The general reaction can be represented as: CH₃CON(CH₃)₂ + [Reducing Agent] → CH₃CH₂N(CH₃)₂
While lithium aluminum hydride is a powerful and common choice, other hydride reagents and catalytic systems have also been explored for the reduction of amides. researchgate.net These alternatives, such as borane (BH₃) and various hydrosilane systems catalyzed by transition metals, offer different levels of reactivity and selectivity, providing more efficient and safer alternatives to traditional aluminum and boron hydrides. researchgate.net For instance, DFT calculations have been used to study the reaction pathways for the reduction of N,N-dimethylacetamide using borane (BH₃) or alane (AlH₃) to produce this compound. researchgate.netgoogle.com
Novel Synthetic Routes and Precursors
In the quest for more sustainable and versatile synthetic methods, researchers are exploring novel pathways that utilize bio-renewable feedstocks and generate specialized derivatives of this compound for targeted applications.
Derivatization from Bio-renewable Resources
The valorization of biomass, particularly lignin (B12514952), presents a promising avenue for the sustainable production of valuable chemicals, including this compound. researchgate.netuninsubria.itnih.gov
Lignin, the second most abundant natural polymer, is a rich source of aromatic compounds. uninsubria.itrsc.org Recent research has demonstrated a novel strategy for the cleavage of specific carbon-carbon bonds within lignin and its platform molecules, leading to the production of both phenols and this compound. researchgate.netrsc.orgnih.gov This approach focuses on the full utilization of both the aromatic core and the side chains of lignin-derived molecules. rsc.orgnih.gov
A key aspect of this lignin valorization strategy involves the use of an organic amine, such as dimethylamine (DMA), to mediate the cleavage of the Caromatic–Cα bond. rsc.orgnih.govrsc.org The process begins with a lignin monomer, such as p-coumaric acid, which is abundant in herbaceous lignin. nih.gov This monomer is first decarboxylated to 4-vinylphenol. Subsequently, it reacts with dimethylamine in a Markovnikov hydroamination reaction to form an active amine intermediate. nih.govrsc.org This pre-functionalization with the amine source is crucial as it lowers the bond dissociation energy of the Caromatic–Cα bond. rsc.orgrsc.org The subsequent cleavage of this weakened bond yields both phenol (B47542) and this compound in high yields, potentially reaching up to 89.3% and 85.2%, respectively. nih.govrsc.org This method represents a significant advancement in the sustainable production of this compound from a non-petroleum source. rsc.org
Synthesis of Halogenated this compound Derivatives
The synthesis of halogenated derivatives of this compound, particularly 2-Chloro-N,N-dimethylethylamine, opens up a wide range of possibilities for its application as a versatile chemical intermediate. solubilityofthings.comusbio.netpharmaffiliates.comnih.gov
2-Chloro-N,N-dimethylethylamine hydrochloride is a key building block in the synthesis of numerous pharmaceutical compounds. solubilityofthings.commallakchemicals.com Its utility stems from its ability to act as an alkylating agent, allowing for the introduction of the dimethylaminoethyl group into various molecular structures. ontosight.ai This is particularly important in the production of drugs where this functional group is essential for biological activity.
A common method for the synthesis of 2-Chloro-N,N-dimethylethylamine hydrochloride involves the reaction of 2-(dimethylamino)ethanol with thionyl chloride (SOCl₂). orgsyn.org This process is typically conducted in a suitable solvent and under controlled temperature conditions to ensure a good yield of the desired product. orgsyn.org
The resulting 2-Chloro-N,N-dimethylethylamine hydrochloride is then used as an intermediate in the synthesis of a variety of pharmaceuticals, including:
Diltiazem: A calcium channel blocker used in the management of hypertension and angina. mallakchemicals.com
Mepyramine: An antihistamine used to treat allergic conditions. mallakchemicals.com
Phenyltoloxamine: An analgesic and antihistamine. mallakchemicals.com
Bephenium hydroxynaphthoate: An anthelmintic agent. mallakchemicals.com
The reactivity of 2-Chloro-N,N-dimethylethylamine allows for efficient nucleophilic substitution reactions, which are fundamental to the construction of these more complex pharmaceutical molecules.
Table of Research Findings:
| Synthetic Focus | Precursor(s) | Key Reagents/Catalysts | Product(s) | Key Findings |
|---|---|---|---|---|
| Hydride Reduction | N,N-dimethylacetamide | Lithium aluminum hydride (LiAlH₄) | This compound | Effective reduction of the amide to the corresponding tertiary amine. smolecule.comaskfilo.com |
| Lignin Valorization | p-Coumaric acid (from lignin) | Dimethylamine (DMA) | Phenol, this compound | Novel strategy for C-C bond cleavage in lignin monomers, enabling sustainable production. rsc.orgnih.govrsc.org |
| Halogenated Derivative | 2-(Dimethylamino)ethanol | Thionyl chloride (SOCl₂) | 2-Chloro-N,N-dimethylethylamine HCl | Synthesis of a versatile intermediate for pharmaceuticals. orgsyn.org |
Table of Mentioned Compounds:
| Compound Name |
|---|
| 2-Chloro-N,N-dimethylethylamine |
| 2-Chloro-N,N-dimethylethylamine hydrochloride |
| 2-(Dimethylamino)ethanol |
| 4-vinylphenol |
| Bephenium hydroxynaphthoate |
| Diltiazem |
| Mepyramine |
| N,N-Dimethylacetamide |
| This compound |
| p-Coumaric acid |
| Phenyltoloxamine |
Investigating Reaction Kinetics and Mechanisms in this compound Synthesis
The synthesis of tertiary amines like this compound often proceeds through complex, multi-step reaction mechanisms. Two prominent mechanisms are reductive amination of carbonyl compounds and the amination of alcohols.
Reductive Amination Mechanism:
The reductive amination of an aldehyde, such as acetaldehyde, with a secondary amine like dimethylamine is a fundamental route to producing tertiary amines. The mechanism generally involves two key stages nih.govresearchgate.net:
Hemiaminal Formation: The reaction initiates with a nucleophilic attack of the dimethylamine on the carbonyl carbon of the acetaldehyde. This step leads to the formation of a zwitterionic intermediate which rapidly undergoes a proton transfer to form a neutral hemiaminal (or carbinolamine) intermediate. nih.govresearchgate.net Computational studies on analogous systems, such as the reaction of dimethylamine with formaldehyde, show that the presence of even a single water molecule can significantly lower the activation energy barrier for this addition, suggesting the reaction is energetically feasible under mild conditions. acs.org
Dehydration and Reduction: The hemiaminal intermediate is unstable and undergoes dehydration to form an iminium ion. This step is an equilibrium reaction and can be driven forward by the removal of water. nih.gov The resulting iminium ion is then reduced to the final tertiary amine, this compound. researchgate.net The reduction can be achieved using various reducing agents or through catalytic hydrogenation. masterorganicchemistry.com
Alcohol Amination via "Hydrogen Borrowing":
The synthesis of DMEA from ethanol and dimethylamine often utilizes a "borrowing hydrogen" or "dehydrogenation-condensation-hydrogenation" mechanism, particularly with heterogeneous metal catalysts. researchgate.netmdpi.com
Dehydrogenation: The alcohol (ethanol) is first dehydrogenated on the catalyst surface to form the corresponding aldehyde (acetaldehyde). mdpi.com
Condensation: The newly formed aldehyde then reacts with the amine (dimethylamine) to form a hemiaminal, which subsequently dehydrates to an iminium ion, as described in the reductive amination pathway. mdpi.com
Hydrogenation: The hydrogen that was "borrowed" from the alcohol in the first step is then used to hydrogenate the iminium ion, yielding the final tertiary amine product (this compound) and regenerating the catalyst. researchgate.net
Kinetic studies on similar systems, such as the reductive aminolysis of glucose with dimethylamine, have provided valuable data on reaction rates and activation energies, which can be analogous to DMEA synthesis.
| Parameter | Value | Conditions |
|---|---|---|
| Temperature Range | 383 K - 398 K | Fed-batch reactor, Nickel catalyst |
| Total Pressure | 6.0 MPa - 7.5 MPa | |
| Activation Energy for Retro-Aldol Cleavage (post-amination) | 60 kJ mol⁻¹ | |
| Maximum Selectivity for Tetramethylethylenediamine | ~60% |
These mechanistic pathways highlight the complexity of amine synthesis. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction kinetics and the selectivity towards the desired tertiary amine product over potential side products. nih.govkuleuven.be For instance, polar solvents and the presence of a co-catalyst can stabilize different intermediates, thereby guiding the reaction along specific pathways. nih.gov
In industrial-scale synthesis of this compound, particularly through continuous catalytic processes, the stability and lifespan of the catalyst are paramount to maintaining economic viability and process efficiency. chalmers.se Catalysts, however, are susceptible to deactivation over time due to several factors. mdpi.com Catalyst regeneration is the process of restoring a deactivated catalyst to its original activity, or close to it, and is a critical step in many chemical manufacturing processes. numberanalytics.com
Mechanisms of Catalyst Deactivation:
Catalyst deactivation can occur through several mechanisms, which can be broadly categorized as chemical, thermal, and mechanical. mdpi.comcore.ac.uk
Fouling/Coking: This is a common deactivation mechanism where carbonaceous deposits (coke) form on the catalyst surface, blocking active sites and pores. chalmers.semdpi.com This is particularly relevant in alcohol amination reactions.
Poisoning: Impurities in the feedstock can adsorb onto the active sites of the catalyst, rendering them inactive. mdpi.com For example, sulfur compounds can poison nickel catalysts.
Sintering: At high reaction temperatures, the small metal crystallites of a supported catalyst can agglomerate into larger particles. mdpi.com This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. kuleuven.be
Leaching: Active components of the catalyst can be lost due to dissolution in the reaction medium. numberanalytics.comosu.edu
Regeneration Techniques and Their Impact:
The ability to effectively regenerate a catalyst extends its life, reduces operational costs, minimizes waste, and ensures consistent product yield. numberanalytics.comhoneywell.com The choice of regeneration method depends on the nature of the catalyst and the cause of deactivation.
For catalysts used in amine synthesis, such as copper chromite or nickel-based catalysts, regeneration often involves the removal of coke deposits. A common technique is controlled oxidation, where the coked catalyst is treated with a stream of air or a diluted oxygen mixture at elevated temperatures to burn off the carbonaceous material. chalmers.se
A process for regenerating a copper chromite catalyst used in the production of N,N-dimethylalkylamines involves oxidation of the carbonaceous materials with a mixture of air diluted in nitrogen, followed by reduction with a hydrogen and water vapor mixture. semanticscholar.org While a slight drop in activity compared to a new catalyst may be observed, this method allows for manufacturing campaigns to last for several months. semanticscholar.org
| Deactivation Mechanism | Description | Common Regeneration Technique |
|---|---|---|
| Fouling (Coking) | Deposition of carbonaceous material on the catalyst surface, blocking active sites. mdpi.com | Controlled combustion/oxidation of coke deposits. chalmers.se |
| Sintering | Agglomeration of metal particles at high temperatures, reducing active surface area. mdpi.com | Can sometimes be reversed by redispersion under specific oxidative and chlorinating atmospheres, but often irreversible. kuleuven.be |
| Poisoning | Strong chemisorption of impurities from the feed onto active sites. mdpi.com | Chemical washing or thermal treatment to remove the poison. |
| Product Adsorption | Strong adsorption of product amines onto catalyst active sites, causing steric hindrance. core.ac.uk | Washing with a solvent or thermal desorption. |
The implementation of continuous catalyst regeneration (CCR) systems in some industrial processes represents a significant advancement in maintaining high process efficiency. honeywell.com In such systems, the catalyst is continuously withdrawn from the reactor, regenerated in a separate unit, and then returned to the process. This approach ensures a consistently high level of catalyst activity, leading to stable and optimized production of the desired chemical, such as this compound. honeywell.com
Catalytic Functions and Mechanisms of N,n Dimethylethylamine
Polymerization and Curing Catalysis
DMEA is a widely utilized catalyst in the production of key polymers such as epoxy resins and polyurethanes. wikipedia.org Its efficacy stems from the catalytic activity of the tertiary amine group, which facilitates the formation of polymer chains and crosslinked networks.
Catalysis in Epoxy Resin Production
In the manufacturing of epoxy resins, N,N-Dimethylethylamine functions as a catalyst for the curing process. wikipedia.org Tertiary amines, as a class, are effective catalysts that promote the homopolymerization of epoxy groups. The mechanism involves the lone pair of electrons on the nitrogen atom of DMEA attacking the electrophilic carbon of the epoxide ring. This initiates a ring-opening polymerization, creating an anionic intermediate that subsequently attacks another epoxy group, propagating the polymer chain. This process results in the formation of a crosslinked, three-dimensional network, transforming the liquid resin into a hard, thermoset material. DMEA can also act as an accelerator, increasing the reaction speed of other curing agents, such as anhydrides. threebond.co.jp
Catalysis in Polyurethane Production
The production of polyurethanes is a major application for DMEA, where it catalyzes the reaction between polyols and isocyanates to form urethane (B1682113) linkages. chemimpex.com It is particularly crucial in applications requiring precise control over the reaction speed, such as in the production of foundry cores, foams, and coatings. wikipedia.orgchemimpex.com
Foundry Sand Core Production Applications
This compound is a key catalyst in the foundry industry for the production of sand cores using the polyurethane "cold-box" process. wikipedia.org In this application, a mixture of sand and a two-part polyurethane binder is blown into a core box. Gaseous DMEA is then passed through the sand mixture. The amine acts as a strong catalyst, rapidly accelerating the polymerization reaction between the polyol and isocyanate components of the binder. This process allows for the nearly instantaneous curing of the core at room temperature, enabling high production rates of precisely shaped sand cores used for metal casting.
Role in Flexible Foams and Coatings
In the manufacturing of flexible polyurethane foams, this compound is used as a catalyst to control the balance between the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). chemimpex.com A careful balance between these two reactions is essential to produce foams with the desired cell structure and physical properties. google.com DMEA's catalytic activity ensures efficient foam formation. chemimpex.com It is also employed in the formulation of polyurethane coatings, where it accelerates the curing process to form durable and resistant films. chemimpex.comtopicsonchemeng.org.myresearchgate.net
Mechanisms of this compound in Polymerization
The catalytic mechanism of this compound differs depending on the polymer system.
In Polyurethane Production: The generally accepted mechanism for tertiary amine catalysis, known as the Baker mechanism, involves the formation of a complex between the DMEA and the isocyanate group (-NCO). poliuretanos.com.br The lone pair of electrons on the amine's nitrogen atom interacts with the electrophilic carbon of the isocyanate. This complexation increases the polarity of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups (-OH) of the polyol. poliuretanos.com.br This lowers the activation energy of the reaction, thereby increasing the rate of urethane linkage formation.
In Epoxy Resin Curing: As a tertiary amine, DMEA acts as an anionic initiator. The nitrogen atom attacks one of the carbon atoms of the epoxy ring, causing it to open and form a zwitterion. This zwitterion then initiates a chain-growth polymerization by attacking another epoxy monomer. This catalytic curing mechanism allows DMEA to be used in smaller quantities compared to amine hardeners that act as reactants. threebond.co.jp Amines with alkyl groups of one to three carbons, such as DMEA, are considered effective catalyzing curing agents. google.com
| Application | Polymer System | Role of this compound |
| Foundry Cores | Polyurethane | Gaseous catalyst for rapid curing |
| Flexible Foams | Polyurethane | Balances gelling and blowing reactions |
| Coatings | Polyurethane | Curing accelerator |
| General Curing | Epoxy Resins | Initiator for homopolymerization |
Ancillary Catalytic Roles
Beyond its primary role in large-scale polymerization, this compound serves several ancillary functions in organic and polymer chemistry. It is often used as a reagent or intermediate in the synthesis of more complex molecules. chemimpex.comfishersci.fi
These applications include:
Intermediate for Quaternary Ammonium (B1175870) Compounds: DMEA is a precursor in the synthesis of quaternary ammonium compounds, which have widespread use as surfactants and phase-transfer catalysts. fishersci.filookchem.com
Reagent in Organic Synthesis: It functions as a base and a nucleophile in various organic reactions, facilitating the synthesis of pharmaceuticals and agrochemicals. chemimpex.comatamanchemicals.com
Polymerization of Polyamides: It is employed in the polymerization processes for creating polyamides. fishersci.filookchem.com
Specialty Polymer Synthesis: DMEA has been used in the preparation of specialized polypeptide nanogels. lookchem.comsigmaaldrich.com
| Ancillary Role | Application Area | Function |
| Chemical Intermediate | Surfactant Manufacturing | Precursor to Quaternary Ammonium Compounds |
| Organic Reagent | Pharmaceuticals, Agrochemicals | Base, Nucleophile |
| Polymerization Agent | Polyamides | Catalyst/Reagent |
| Specialty Synthesis | Advanced Materials | Reagent for Polypeptide Nanogels |
Role in Anionic Polymerization of Polyamides
In the context of anionic polymerization, tertiary amines can influence the reaction environment. The mechanism of anionic polymerization of lactams involves the nucleophilic attack of a lactam anion on the carbonyl group of an activated lactam (N-acyllactam). This process propagates the polymer chain. The presence of a tertiary amine can affect the solubility and dissociation of the initiator and growing polymer chains, which can in turn influence the polymerization rate and the molecular weight of the polyamide.
Detailed research on the specific catalytic function of this compound in this context is not extensively documented in publicly available literature, which often focuses on primary initiators and activators. However, the basicity of tertiary amines allows them to participate in acid-base equilibria within the polymerization system, potentially influencing the concentration and reactivity of the active species.
Table 1: Key Components in Anionic Polymerization of Lactams
| Component | Function | Example |
|---|---|---|
| Monomer | The basic repeating unit of the polymer. | ε-Caprolactam |
| Initiator (Catalyst) | A strong base that generates lactam anions. | Sodium caprolactamate |
| Activator | A compound that creates active growth centers. | N-acetyl-ε-caprolactam |
| Tertiary Amine (Potential Co-catalyst/Modifier) | Can influence the reaction environment and kinetics. | this compound |
Application in Water Treatment as a Polyurethane Catalyst
In the synthesis of polyurethane foams, two primary reactions occur simultaneously: the gelling reaction between a polyol and an isocyanate, and the blowing reaction between an isocyanate and water. tosoh.co.jpgoogle.com The blowing reaction produces carbon dioxide gas, which acts as a blowing agent to create the foam structure. tosoh.co.jpgoogle.com Tertiary amines are widely used as catalysts to control the rates of these reactions. tosoh.co.jpgoogle.com
This compound functions as a polyurethane catalyst, and its role in "water treatment" in this context refers to its catalysis of the water-isocyanate reaction. Tertiary amine catalysts are classified as either "blowing" catalysts, which primarily accelerate the water-isocyanate reaction, or "gelling" catalysts, which favor the polyol-isocyanate reaction. Some, however, provide a balance between the two. poliuretanos.com.br
The catalytic mechanism of a tertiary amine like this compound in the blowing reaction involves the activation of the isocyanate group. The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon atom of the isocyanate group (-NCO). This interaction forms a temporary complex, which increases the polarization of the isocyanate group and makes it more susceptible to nucleophilic attack by water.
Table 2: Reactions in Polyurethane Foam Formation
| Reaction | Reactants | Products | Catalyst Function |
|---|---|---|---|
| Gelling Reaction | Polyol + Isocyanate | Polyurethane | Promotes polymer chain growth and cross-linking. |
| Blowing Reaction | Water + Isocyanate | Polyurea + Carbon Dioxide | Generates gas for foam expansion. |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Polyamide |
| Polyurethane |
| ε-caprolactam |
| Sodium caprolactamate |
| N-acyllactam |
| Polyol |
| Isocyanate |
N,n Dimethylethylamine As a Chemical Intermediate in Advanced Synthesis
Precursor for Quaternary Ammonium (B1175870) Compounds
N,N-Dimethylethylamine (DMEA) serves as a fundamental intermediate in the synthesis of quaternary ammonium compounds (QACs), also known as quats. smolecule.com This transformation, known as quaternization, involves the alkylation of the tertiary amine, where the nitrogen atom of DMEA forms a fourth bond with an alkyl group. This reaction results in a positively charged polyatomic ion. The process typically involves reacting DMEA with an electrophile, such as an alkyl halide, to form the desired quaternary ammonium salt. smolecule.com These resulting QACs possess a wide array of applications due to their cationic nature and the diverse functional groups that can be incorporated.
Synthesis Routes and Applications in Agrochemicals
The synthesis of QACs from this compound for agrochemical purposes is a versatile process that allows for the creation of compounds with specific biocidal properties. A common synthesis route is the reaction of DMEA with an appropriate alkylating agent. For instance, novel quaternary ammonium salts with potential antimicrobial activity have been synthesized by quaternizing this compound with derivatives of camphene, a compound found in many essential oils. nih.govacs.org In one study, the reaction yielded a series of QACs with yields reaching up to 80-86%. nih.govacs.org
These synthesized QACs are utilized in the formulation of various agrochemical products, including pesticides and herbicides, contributing to enhanced agricultural productivity and pest management. chemimpex.comquickcompany.in For example, this compound is listed as a component in a synergistic herbicidal composition containing Bixlozone, where it is part of the solvent cum emulsifier system. quickcompany.in Furthermore, derivatives like 2-chloro-N,N-dimethylethylamine hydrochloride are used as starting materials in the synthesis of herbicidal ionic liquids, which represent a modern approach to weed control. d-nb.info The resulting quaternary ammonium compounds can also be used as emulsifier-dispersants for agrochemicals. google.com
| Reactant 1 | Reactant 2 (Alkylating Agent) | Product Type | Yield | Application Area | Reference |
|---|---|---|---|---|---|
| This compound | Camphene-based allyl chloride | Camphene-based Quaternary Ammonium Salt | 80-86% | Antimicrobial Agents | nih.govacs.org |
| 2-chloro-N,N-dimethylethylamine hydrochloride | Sodium phenate derivatives | Phenoxyethyl-N,N-dimethylamine (intermediate) | Not specified | Herbicidal Ionic Liquids | d-nb.info |
Pharmaceutical Applications of Quaternary Ammonium Derivatives
In the pharmaceutical sector, this compound is a key intermediate for creating quaternary ammonium compounds with therapeutic value. smolecule.com The quaternization process allows for the modification of molecules to enhance their pharmacological properties. These derivatives are explored for various applications, including the development of novel antimicrobial agents and anticancer drugs. nih.govnih.gov
Research has demonstrated the synthesis of QACs from DMEA that exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. nih.govresearchgate.net This makes them promising candidates for developing new treatments to combat infections. In another application, highly water-soluble geldanamycin (B1684428) derivatives, an ansamycin (B12435341) antibiotic, have been synthesized using this compound. nih.gov These salt derivatives are being considered for cancer therapy and have entered phase I clinical trials. nih.gov The synthesis often involves reacting DMEA with a complex molecule to introduce the quaternary ammonium group, thereby improving properties like solubility. For example, this compound can be reacted with ethyl-4-bromobutanoate to produce quaternary ammonium salts that serve as building blocks for pharmacologically active compounds. mdpi.com
Building Block for Pharmaceutical and Agrochemical Synthesis
Beyond its role as a precursor for QACs, this compound is a versatile building block integrated into the synthesis of a wide range of active ingredients for the pharmaceutical and agrochemical industries. chemimpex.com Its chemical structure allows it to be incorporated into larger molecules, influencing their function and efficacy.
Integration into Drug Development Processes
This compound serves as an important intermediate that can enhance the efficiency of drug development. chemimpex.com The dimethylaminoethyl moiety derived from DMEA is a structural feature in various pharmacologically active compounds. For instance, the synthesis of tamoxifen, a selective estrogen receptor modulator used in breast cancer treatment, involves a step that can feature an this compound precursor. nih.gov The compound is also used in the preparation of specialized drug delivery systems, such as pH and reduction dual-responsive polypeptide nanogels, which allow for "on-demand" drug release. sigmaaldrich.comlookchem.com This is achieved through a quaternization reaction between a polypeptide block and a derivative of DMEA, 2,2'-dithiobis(this compound). sigmaaldrich.com
Formulation of Pesticides and Herbicides
In agrochemical formulation, this compound is used in the creation of pesticides and herbicides. chemimpex.com It can act as a process regulator or be incorporated into the final product's structure. lookchem.com For example, it is a component in certain aqueous herbicide compositions. google.com Its hydrochloride salt, 2-chloro-N,N-dimethylethylamine hydrochloride, is a key intermediate in producing organophosphorus pesticides and herbicides like Glyphosate. opcw.orgopcw.org The inclusion of DMEA or its derivatives in these formulations helps to control weeds and pests, thereby improving crop yields. chemimpex.com
Role in Advanced Materials Precursors
DMEA plays a crucial role as a precursor in the synthesis of advanced materials, including surfactants and metal-organic complexes. Its amine functionality provides a reactive site for further chemical transformations, making it a valuable building block in materials science.
This compound is utilized in the synthesis of specialized surfactants, particularly gemini (B1671429) surfactants. These surfactants, which possess two hydrophobic tails and two hydrophilic head groups, often exhibit superior properties compared to their single-chain counterparts, such as lower critical micelle concentrations and greater surface tension reduction efficiency. researchgate.net
In a typical synthetic route, an alcohol is reacted with 2-chloro-N,N-dimethylethylamine in the presence of a base. mdpi.com This reaction is presumed to proceed through the formation of a reactive N,N-dimethylaziridinium ion intermediate. mdpi.com The resulting amine can then be quaternized with agents like methyl chloride or methyl iodide to yield the final cationic surfactant. mdpi.com This methodology has been successfully applied to produce a range of linear and gemini quaternary ammonium surfactants. mdpi.com
| Reactants | Intermediate | Product | Yield | Purity |
| C10-, C12-, C14-alcohols, 2-chloro-N,N-dimethylethylamine, Base | N,N-dimethylaziridinium ion | N,N-Dimethyl-3-oxa-1-alkylamine | 70-99% | 90-95% |
| N,N-Dimethyl-3-oxa-1-alkylamine, Methyl iodide or Methyl chloride | - | N,N,N-Trimethyl-3-oxa-1-alkylammonium halides | 78-90% | >95% |
This compound is a key ligand in the formation of metal-organic complexes, which are precursors for various advanced applications, including the deposition of thin films and the synthesis of nanoparticles. americanelements.commdpi.com These complexes often involve the coordination of the nitrogen atom of DMEA to a metal center.
A significant application of this compound is in the formation of a complex with alane (AlH₃), known as Alane this compound complex or (Ethyldimethylamine)trihydroaluminum. sigmaaldrich.com This complex is a liquid precursor that is particularly useful in metal-organic chemical vapor deposition (MOCVD) for the growth of aluminum films. sigmaaldrich.comacs.org The complex is typically available as a solution in a solvent like toluene (B28343). sigmaaldrich.com
The formation of this complex involves the donation of the lone pair of electrons from the nitrogen atom of DMEA to the electron-deficient aluminum atom in alane, forming a stable adduct. This complexation stabilizes the otherwise reactive alane, making it easier to handle and use as a precursor. acs.org
| Complex Name | Chemical Formula | CAS Number |
| Alane this compound complex | C₂H₅N(CH₃)₂ · AlH₃ | 124330-23-0 |
The thermal decomposition of the Alane this compound complex is a critical step in its application for depositing aluminum films or synthesizing aluminum nanoparticles. researchgate.net Studies on the thermal behavior of such complexes are essential to understand the decomposition pathways and to control the properties of the resulting materials. The decomposition process typically involves the elimination of the organic amine ligand and the deposition of metallic aluminum. researchgate.net The specific conditions of the thermal decomposition, such as temperature and atmosphere, can significantly influence the characteristics of the final aluminum product.
Synthesis of Metal-Organic Complexes for Advanced Applications
Derivatization to N-Oxides and Related Compounds
The nitrogen atom in this compound can be readily oxidized to form N-oxides, which are a class of compounds with diverse applications.
The synthesis of this compound N-oxide (also known as dimethylethylamine-N-oxide) involves the oxidation of the parent amine. guidechem.com A common and effective method for this transformation is the use of hydrogen peroxide as the oxidizing agent. google.comjournalijar.com The reaction is typically carried out in a suitable solvent, such as methanol. google.com The process involves the dropwise addition of hydrogen peroxide to a solution of this compound, followed by stirring and gentle heating to drive the reaction to completion. google.com The resulting N-oxide can then be isolated and purified.
Various other oxidizing agents and catalytic systems have been reported for the N-oxidation of tertiary amines, offering different levels of efficiency and selectivity. asianpubs.org
| Compound Name | CAS Number | Molecular Formula |
| This compound N-oxide | 31820-06-1 | C₄H₁₁NO |
Biological Significance of Amine Oxides
Amine oxides are chemical compounds derived from tertiary amines, such as this compound, through oxidation. These N-oxides contain a coordinate covalent bond between the nitrogen and oxygen atoms (R₃N⁺–O⁻), which imparts high polarity and unique chemical properties. wikipedia.org While the direct biological significance of this compound N-oxide is a specialized area of research, the broader class of amine oxides exhibits considerable biological relevance and is found in various natural and engineered systems. nih.gov
A primary example of a biologically significant amine oxide is Trimethylamine (B31210) N-oxide (TMAO). TMAO is found in high concentrations in the tissues of many marine organisms, including deep-sea fish and elasmobranchs, where it functions as a crucial osmoprotectant. nih.gov It helps stabilize proteins against the denaturing effects of high pressure and urea (B33335) concentrations, thereby protecting cellular structures and function in extreme environments. Humans also have circulating levels of TMAO, which is generated by the hepatic oxidation of trimethylamine produced by gut bacteria. nih.gov
The biological activities of amine oxides are not limited to osmoprotection. Research has demonstrated that certain long-chain alkyl amine oxides possess significant antimicrobial properties. asm.org Their mechanism of action often involves the disorganization of microbial cell membrane structures, leading to increased permeability, leakage of essential intracellular components like potassium ions (K⁺), and ultimately cell death. asm.org This bactericidal and fungicidal activity makes them useful as germicidal ingredients in personal care products and disinfectants. wikipedia.orgasm.org
Furthermore, the chemical reactivity of the N-oxide group has been harnessed in the field of bioorthogonal chemistry. nih.gov Enamine N-oxides, for instance, can participate in specific reactions within biological systems without interfering with native biochemical processes. This allows for the attachment and detachment of molecules from biomacromolecules in a controlled manner, enabling applications in hypoxia-selective prodrugs and biological imaging. nih.gov
The diverse biological roles and applications of amine oxides are detailed in the following table.
| Amine Oxide Type | Biological Role / Significance | Example / Application |
| Small Alkyl Amine Oxides | Osmoprotectant, Protein Stabilizer | Trimethylamine N-oxide (TMAO) in marine life. nih.gov |
| Long-chain Alkyl Amine Oxides | Antimicrobial Agent, Surfactant | Lauryldimethylamine oxide as a germicidal ingredient. wikipedia.orgasm.org |
| Functionalized N-Oxides | Bioorthogonal Reagents | Enamine N-oxides for prodrug activation and imaging. nih.gov |
Advanced Analytical Methodologies for N,n Dimethylethylamine Research
Chromatographic Techniques for Trace Analysis
Chromatography stands as the cornerstone for the separation and quantification of DMEA. Gas and ion chromatography are prominently used, each offering distinct advantages depending on the sample matrix and analytical objectives. These methods are characterized by their high resolution, sensitivity, and adaptability.
Gas chromatography coupled with a Nitrogen-Phosphorous Detector (GC-NPD) is a highly sensitive and selective method for analyzing nitrogen-containing compounds like DMEA. The NPD offers enhanced sensitivity compared to a standard Flame Ionization Detector (FID), making it ideal for trace-level analysis in complex matrices such as air. osha.gov
A partially validated method developed by the OSHA Analytical Laboratory outlines a procedure for determining DMEA in air samples. osha.gov Historically, methods involved collecting DMEA in bubblers containing a sulfuric acid solution. osha.gov However, for greater convenience, methods using solid sorbent tubes have been developed. osha.gov
The procedure involves collecting DMEA by drawing a known volume of air through a jumbo alumina (B75360) tube. osha.gov The samples are then desorbed using deionized water and analyzed by GC-NPD. osha.gov The analytical detection limit for this procedure is 5 ng per injection. osha.gov Standards for calibration are prepared by diluting DMEA in deionized water, and a calibration curve is plotted to account for the potentially non-linear response of the NPD. osha.govdnacih.com
| Parameter | Value/Condition |
| Target Analyte | N,N-Dimethylethylamine |
| Detector | Nitrogen-Phosphorous Detector (NPD) |
| Sample Collection | Jumbo alumina tube (400-mg front, 200-mg backup) osha.gov |
| Desorption Solvent | 2 mL deionized water osha.gov |
| Desorption Time | 30 minutes with occasional shaking osha.gov |
| Air Volume Studied | 4 Liters dnacih.com |
| Sampling Rate Studied | 0.1 L/min dnacih.com |
| Analytical Detection Limit | 5 ng (with a 1-µL injection) osha.gov |
| Spike Level | Sample 1 (%) | Sample 2 (%) | Sample 3 (%) | Average (%) |
| 0.5 x Target | 99.3 | 97.2 | 93.1 | 96.5 |
| 1.0 x Target | 100 | 103 | 93.7 | 98.9 |
| 2.0 x Target | 99.8 | 98.4 | 96.6 | 98.3 |
| Overall Average | 97.9 |
Data sourced from OSHA Method PV2096. dnacih.com
Retention efficiency studies are performed to ensure that the analyte is effectively captured and retained by the sorbent tube during sampling, especially in the presence of high humidity which can interfere with collection. For DMEA, jumbo alumina tubes were spiked with 0.675 mg of the compound, and 4 liters of humid air (94% Relative Humidity) were drawn through them. dnacih.com Although some breakthrough to the backup section of the tube was observed, the total average recovery was 96.3%, indicating effective retention under these conditions. osha.govdnacih.com
Storage stability is also essential to ensure sample integrity between collection and analysis. A study was conducted by spiking alumina tubes with 0.675 mg of DMEA and storing them at room temperature for up to 14 days. dnacih.com The analysis showed that the recovery remained above 95% throughout the study period, confirming that samples are stable under these conditions. dnacih.com
| Storage Duration | Sample 1 (%) | Sample 2 (%) | Sample 3 (%) | Average (%) |
| Day 0 | 94.7 | 94.7 | 94.7 | 94.7 |
| Day 7 | 95.8 | 96.9 | 95.4 | 96.0 |
| Day 14 | 97.2 | 98.1 | 97.8 | 97.7 |
Data reflects percentage recovery after storage, corrected for desorption efficiency. Sourced from OSHA Method PV2096. dnacih.com
Ion Chromatography (IC) provides a robust and reliable method for monitoring DMEA in workplace air. researchgate.net A validated procedure developed by the German Senate Commission's "Air Analyses" working group is designed to measure DMEA concentrations in a range from one-tenth to twice the occupational exposure limit values. researchgate.netuzh.ch
The sampling process involves drawing a specific volume of air, typically 60 liters over 2 hours, through a quartz fiber filter impregnated with methanesulfonic acid. researchgate.netuzh.ch In the laboratory, the collected amines are extracted from the filter using a 10 mM methanesulfonic acid solution. researchgate.net The extract is then analyzed using an ion chromatograph equipped with a conductivity detector. researchgate.net Under the specified conditions, the retention time for DMEA is approximately 10.2 minutes. uzh.ch The quantitative analysis relies on a cubic calibration function. researchgate.net
This method has been validated and demonstrates good performance characteristics. researchgate.net
| Parameter | Value/Range |
| Technique | Ion Chromatography with Conductivity Detection researchgate.net |
| Sampling | Acid-impregnated quartz fibre filter researchgate.net |
| Sample Volume | 60 L (0.5 L/min for 2 hours) researchgate.net |
| Extraction Solution | 10 mM Methanesulfonic acid researchgate.net |
| Retention Time | ~10.2 minutes uzh.ch |
| Limit of Quantification | 0.022 - 0.047 mg/m³ researchgate.net |
| Recovery | 77 - 86% researchgate.net |
| Expanded Uncertainty | 13.2 - 16.8% researchgate.net |
Sensitive gas-liquid chromatographic methods have been developed for the determination of DMEA in biological samples such as plasma and urine. tandfonline.comtandfonline.com One such method involves extracting DMEA from the biological matrix into di-n-butyl ether. tandfonline.comtandfonline.com The analysis is then performed on a gas chromatograph using an alkali-treated packing material (Carbowax 20M/0.8% KOH) and a nitrogen-sensitive detector. tandfonline.comtandfonline.com
This method demonstrates good linearity, with standard curves being linear for DMEA levels up to 400 mg/L. tandfonline.com The detection limit is 0.01 mg/L. tandfonline.comtandfonline.com The precision of the method was also evaluated, with the precision for DMEA in plasma found to be 6%. tandfonline.com These characteristics make the method suitable for analyzing DMEA in biological fluids for exposure assessment and research. tandfonline.comtandfonline.com
| Parameter | Value/Condition |
| Technique | Gas-Liquid Chromatography tandfonline.comtandfonline.com |
| Detector | Nitrogen-sensitive detector tandfonline.com |
| Matrices | Plasma, Urine tandfonline.comtandfonline.com |
| Extraction Solvent | Di-n-butyl ether tandfonline.comtandfonline.com |
| GC Packing Material | Carbowax 20M/0.8% KOH tandfonline.com |
| Linear Range | Up to 400 mg/L tandfonline.com |
| Detection Limit | 0.01 mg/L tandfonline.com |
| Precision in Plasma | 6% tandfonline.com |
Gas Chromatography with Nitrogen-Phosphorous Detection (GC-NPD)
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic techniques are indispensable in the study of this compound, providing detailed insights into its molecular structure, conformation, and electronic properties. These methods rely on the interaction of electromagnetic radiation with the molecule to probe its various energy levels.
Infrared (FTIR) Spectroscopy for Molecular Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of this compound. The infrared spectrum of an organic molecule is unique and can serve as a "fingerprint" for identification. docbrown.info
In the FTIR spectrum of aliphatic amines like this compound, several characteristic absorption bands are expected. The C-H stretching vibrations of the methyl and ethyl groups typically appear in the region of 3000-2800 cm⁻¹. docbrown.info The C-N stretching vibrations in aliphatic amines are generally observed in the 1250-1020 cm⁻¹ range. docbrown.info The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification. docbrown.info
Theoretical studies, often complemented by experimental data, can provide a more detailed assignment of the vibrational modes. For instance, in a study of the structurally similar dimethylamine (B145610), the N-H stretching and bending modes were identified, which would be absent in the tertiary amine this compound. dicp.ac.cnnih.gov However, the analysis of the C-H and C-N vibrational modes in such studies provides a basis for understanding the spectrum of this compound.
Table 1: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretching (Alkyl) | 3000-2800 |
| C-N Stretching (Aliphatic Amine) | 1250-1020 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the chemical structure of this compound by providing information about the local electronic environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two methyl groups and the ethyl group. The protons on the two N-methyl groups are chemically equivalent and would appear as a single signal. The protons of the ethyl group would be split into a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling with their respective neighbors.
Based on available data for this compound, the following chemical shifts have been reported: a quartet at approximately 2.32 ppm for the methylene protons of the ethyl group, a singlet at around 2.22 ppm for the six protons of the two N-methyl groups, and a triplet at about 1.06 ppm for the methyl protons of the ethyl group. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected, corresponding to the two equivalent N-methyl carbons, the methylene carbon of the ethyl group, and the methyl carbon of the ethyl group.
Table 2: ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -N-CH₂-CH₃ | ~2.32 | Quartet | 2H |
| -N(CH₃)₂ | ~2.22 | Singlet | 6H |
| -N-CH₂-CH₃ | ~1.06 | Triplet | 3H |
Data sourced from ChemicalBook. chemicalbook.com
Ultrafast Spectroscopic Studies of Excited State Dynamics
Ultrafast spectroscopy techniques, operating on femtosecond to picosecond timescales, are employed to investigate the dynamics of molecules in their electronically excited states. acs.org These methods can provide insights into processes such as intramolecular charge transfer and conformational changes that occur upon photoexcitation.
For molecules containing a dimethylamino group, such as this compound, ultrafast studies on related compounds have revealed complex excited-state dynamics. For instance, in studies of 4-dicyanomethylene-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM), a two-stage charge transfer process was observed, with the second step involving a structural evolution of the dimethylamino group. nih.gov While this compound itself is not a chromophore in the same way as DCM, these studies highlight the potential for the dimethylamino group to participate in excited-state processes.
Rydberg fingerprint spectroscopy is a sensitive technique that can distinguish between different molecular structures, including conformers and isomers. nih.gov This method probes the Rydberg states of a molecule, which are high-energy electronic states where an electron is excited to a large orbital. The energies of these Rydberg states are highly sensitive to the structure of the molecular ion core.
Studies on aliphatic diamines have demonstrated the capability of Rydberg fingerprint spectroscopy to be sensitive to the extended molecular structure, including parts of the molecule that are distant from the ionization center. nih.gov In the context of this compound, this technique could potentially be used to study its conformational landscape and the interactions between the lone pair of electrons on the nitrogen atom and the surrounding alkyl groups. Research on N,N,N′,N′-tetramethylethylenediamine has utilized time-resolved Rydberg fingerprint spectroscopy to probe structural motions and charge transfer in the excited state. landsbokasafn.isrsc.org
Other Analytical and Measurement Procedures
Beyond spectroscopic methods, other analytical techniques are crucial for the detection and quantification of this compound, particularly in environmental and workplace settings.
Ion chromatography (IC) has been established as a validated method for the determination of this compound in workplace air. researchgate.netuzh.ch In this procedure, a known volume of air is drawn through an acid-impregnated filter to collect the amine. The collected this compound is then extracted and analyzed by ion chromatography with conductivity detection. This method has been shown to have a limit of quantification in the range of 0.022 to 0.047 mg/m³ for a 60 L air sample. researchgate.net
Gas chromatography (GC) is another powerful technique for the analysis of volatile amines. A gas-liquid chromatographic method has been developed for the determination of this compound in air, plasma, and urine samples. tandfonline.com This method involves the extraction of the amine into an organic solvent followed by analysis on a GC system equipped with a nitrogen-sensitive detector, achieving a detection limit of 0.01 mg/m³ for a 15 L air sample. tandfonline.com The Occupational Safety and Health Administration (OSHA) has also developed a partially validated method for collecting this compound from the air using alumina tubes, followed by desorption and analysis by GC with a nitrogen-phosphorous detector (GC-NPD). osha.gov
Table 3: Comparison of Analytical Methods for this compound Determination
| Method | Matrix | Detection Limit | Key Features |
|---|---|---|---|
| Ion Chromatography (IC) | Workplace Air | 0.022 - 0.047 mg/m³ | Validated for workplace monitoring, uses conductivity detection. researchgate.net |
| Gas Chromatography (GC-NPD) | Air, Plasma, Urine | 0.01 mg/m³ (air) | Sensitive nitrogen-specific detection, applicable to biological samples. tandfonline.com |
Isotachophoresis for Environmental Sample Quantification
Isotachophoresis (ITP) is a powerful electrokinetic technique used for the concentration, separation, purification, and quantification of ionic analytes. universiteitleiden.nl It is recognized as a fitting and effective method for the sensitive determination of both anionic and cationic species in complex environmental samples such as water, wastewater, and sludge. mdpi.com The technique separates charged particles based on their different electrophoretic mobilities. In ITP, a sample is introduced between a leading electrolyte (LE), which has a higher mobility than any of the sample ions, and a terminating electrolyte (TE), which has a lower mobility. nih.gov When an electric field is applied, the ions separate into distinct, consecutive zones arranged in order of their mobilities, allowing for focused and precise measurement. universiteitleiden.nl
The application of ITP to environmental analysis offers significant advantages, including the ability to preconcentrate analytes from a dilute sample, thereby increasing detection sensitivity. universiteitleiden.nlnih.gov For instance, research has demonstrated the successful use of ITP to distinguish between different forms of organic matter, such as humic and fulvic acids, in environmental samples. mdpi.com While ITP is a versatile technique applicable to a broad range of ionic compounds, specific, optimized protocols for the direct quantification of this compound in environmental matrices represent a developing area of analytical research. universiteitleiden.nlmdpi.com
Quantitative Determination Protocols and Calibration Functions
A validated measurement procedure for the determination of this compound in workplace air has been developed, utilizing ion chromatography (IC) with conductivity detection. researchgate.netuzh.ch This method is suitable for quantifying DMEA concentrations in a range from one-tenth to twice the occupational exposure limit values (OELVs). uzh.ch
Sample Collection and Preparation: The protocol involves drawing a defined volume of air through an acid-impregnated quartz fiber filter. researchgate.net A recommended sampling setup uses a flow rate of 0.5 L/min for a duration of two hours, corresponding to a total air sample volume of 60 liters. uzh.ch Following collection, the amines are extracted from the filter using a 10 mM methanesulfonic acid solution. researchgate.net
Analytical Procedure: The extract is then analyzed using ion chromatography with a conductivity detector. researchgate.net The quantitative determination of this compound is based on a cubic calibration function, which is established using multiple-point calibrations with external standards. researchgate.netuzh.ch This non-linear calibration is necessary as the detector response can be non-linear. osha.gov
Method Performance and Validation: The performance of this analytical method has been thoroughly validated. uzh.ch The table below summarizes key validation parameters for the determination of this compound.
| Parameter | Value | Conditions |
| Limit of Quantification | 0.022 - 0.047 mg/m³ | Based on a 60 L air sample and 10 mL extraction volume researchgate.net |
| Recovery Rate | 77% - 86% | researchgate.net |
| Expanded Uncertainty | 13.2% - 16.8% | For the validation range researchgate.net |
Further data on the method's repeatability, expressed as the coefficient of variation, demonstrates its high precision across different concentration levels.
| Concentration Level | Coefficient of Variation (%) for DMEA |
| 0.1 x Assessment Criteria | 2.2 |
| 0.5 x Assessment Criteria | 1.2 |
| 1.0 x Assessment Criteria | 0.3 |
| 2.0 x Assessment Criteria | 0.5 |
Computational Chemistry and Theoretical Investigations of N,n Dimethylethylamine Systems
Quantum Mechanical and Density Functional Theory (DFT) Studies
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental chemical characteristics of N,N-Dimethylethylamine.
The electronic structure of a molecule is key to understanding its reactivity. DFT calculations are commonly employed to determine the distribution of electrons and the energies of molecular orbitals. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These frontier molecular orbitals are crucial in predicting how the molecule will interact with other chemical species. wikipedia.orgwikipedia.orgossila.comlibretexts.org
The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com In DMEA, the HOMO is expected to be localized on the nitrogen atom due to the presence of its lone pair of electrons. The energy of the HOMO is related to the ionization potential of the molecule.
The LUMO, on the other hand, is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.
DFT calculations can also provide insights into various reactivity descriptors, which are derived from the electronic structure. These descriptors help in quantifying and predicting the chemical behavior of this compound.
| Reactivity Descriptor | Description | Relevance to this compound |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Related to the energy of the HOMO; indicates the ease of oxidation. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Related to the energy of the LUMO; indicates the ease of reduction. |
| Electronegativity (χ) | The ability of a molecule to attract electrons. | Influences the polarity of bonds and intermolecular interactions. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. | A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. mdpi.com |
| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. mdpi.com | Predicts how DMEA would behave as an electrophile in a reaction. |
| Nucleophilicity Index (N) | A measure of the ability of a molecule to donate electrons. mdpi.com | Quantifies the nucleophilic character of the nitrogen lone pair in DMEA. |
This table is interactive. Users can sort the columns by clicking on the headers.
This compound possesses several rotatable single bonds, leading to the existence of different spatial arrangements of its atoms, known as conformers. Computational methods are essential for identifying the stable conformers and determining the energy barriers for their interconversion. nih.gov
The rotation around the C-C and C-N bonds gives rise to various staggered and eclipsed conformations. The most stable conformers are typically the staggered ones, which minimize steric hindrance between the methyl and ethyl groups. The two primary staggered conformations are the anti and gauche conformers. pbworks.com
In the anti conformation, the largest groups are positioned opposite to each other (dihedral angle of 180°), which generally corresponds to the lowest energy state due to minimized steric repulsion. pbworks.com In the gauche conformation, these groups are adjacent (dihedral angle of 60°), which can be slightly higher in energy. pbworks.com
Quantum chemical calculations, such as those using DFT, can map out the potential energy surface for the rotation around these bonds. This allows for the determination of the relative energies of the different conformers and the rotational energy barriers that separate them. mdpi.comnih.gov For example, the barrier to rotation around the C-N bonds in similar amine compounds can be significant enough to be studied by techniques like dynamic NMR spectroscopy. mdpi.com
| Conformer | Dihedral Angle (approx.) | Relative Energy | Key Feature |
| Anti | 180° | Lowest | Minimized steric hindrance between the terminal methyl groups. |
| Gauche | 60° | Slightly higher than anti | Steric interaction between adjacent methyl and ethyl groups. |
| Eclipsed | 0°, 120°, 240° | Highest | Significant steric and torsional strain. |
This table is interactive. Users can sort the columns by clicking on the headers.
The interconversion between these conformers occurs rapidly at room temperature through rotation around the single bonds. The heights of the energy barriers between conformers determine the rates of these interconversions.
Understanding the thermal decomposition of this compound is crucial for its safe handling and for predicting its behavior at high temperatures. Computational modeling provides a way to investigate the complex reaction mechanisms involved in pyrolysis. nih.govmdpi.com
DFT calculations can be used to identify the most likely initial steps in the decomposition process by calculating the bond dissociation energies (BDEs) for the various bonds in the molecule. The bond with the lowest BDE is typically the one that breaks first upon heating. For DMEA, the C-N and C-C bonds are likely candidates for initial cleavage.
Theoretical studies on the pyrolysis of similar small amines suggest that the dominant decomposition pathways often involve a series of steps: researchgate.netresearchgate.net
Initiation: Homolytic cleavage of a C-N or C-C bond to form radical species.
Hydrogen Abstraction: The initial radicals can abstract hydrogen atoms from other DMEA molecules, leading to the formation of more stable molecules and new radicals.
β-Scission: The radicals formed can undergo β-scission, where a bond beta to the radical center breaks, leading to the formation of smaller, unsaturated molecules and a new radical.
For instance, the thermal decomposition of the structurally related 2-azido-N,N-dimethylethanamine has been modeled, revealing pathways such as N-N bond fission and nitrene formation. researchgate.net While DMEA does not have an azide (B81097) group, the principles of bond fission and subsequent radical reactions are applicable. Computational models can calculate the activation energies for these different pathways, allowing for the prediction of the major decomposition products at various temperatures.
Standard approximations in DFT, such as the Local Density Approximation (LDA) or Generalized Gradient Approximations (GGA), suffer from a self-interaction error (SIE). diva-portal.org This error arises because the calculated interaction of an electron with the total electron density includes an unphysical interaction with itself. diva-portal.org SIE can lead to inaccuracies in the prediction of certain molecular properties, particularly those involving electron removal or addition, such as ionization potentials and electron affinities, and can also affect the accuracy of reaction barriers. diva-portal.org
Self-interaction correction (SIC) methods, such as the one proposed by Perdew and Zunger (PZ-SIC), aim to remove this unphysical self-interaction, leading to more accurate results. researchgate.netaps.org Applying SIC-DFT to the study of this compound would be particularly beneficial for:
More Accurate Orbital Energies: Providing a better estimate of the HOMO and LUMO energies, which are crucial for predicting reactivity.
Improved Reaction Barriers: Obtaining more reliable activation energies for decomposition pathways and other chemical reactions.
Better Description of Radical Species: In the study of thermal decomposition, where radical cations may be formed, SIC can provide a more accurate description of the electronic structure of these open-shell systems. nih.gov
While computationally more demanding, the application of SIC-DFT can provide a more reliable theoretical description of the electronic properties and reactivity of this compound.
Molecular Dynamics and Molecular Modeling Approaches
While quantum mechanical methods are excellent for studying the properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of a large number of molecules over time.
Molecular dynamics simulations model the collective behavior of molecules in a liquid or gas phase, providing insights into macroscopic properties based on the underlying intermolecular interactions. alexmalins.comresearchgate.net For this compound in its liquid state, MD simulations can be used to study:
Liquid Structure: The arrangement of molecules relative to each other, which can be characterized by radial distribution functions (RDFs). The RDF describes the probability of finding another molecule at a certain distance from a central molecule. frontiersin.org
Thermodynamic Properties: Properties such as density, heat of vaporization, and diffusion coefficients can be calculated from the simulation trajectory.
Intermolecular Interactions: The nature and strength of the forces between DMEA molecules, which are primarily van der Waals forces and dipole-dipole interactions.
To perform an MD simulation, a force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of the positions of its atoms. frontiersin.org For DMEA, the force field would include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from quantum mechanical calculations or experimental data.
Simulations of liquid amines and their mixtures have been performed to understand their local structure and hydrogen bonding (where applicable). researchgate.netresearchgate.net For DMEA, which cannot act as a hydrogen bond donor, simulations would focus on the packing of the molecules and the influence of the nitrogen lone pair on the local liquid structure.
Development of Machine-Learnt Potentials
The development of machine-learnt potentials (MLPs) represents a significant advancement in computational chemistry, enabling large-scale and long-time atomistic simulations with an accuracy that approaches quantum mechanical methods but at a fraction of the computational cost. rsc.orgpeng-lab.org These potentials are particularly valuable for complex systems like those involving this compound (DMEA), especially in the context of its use as a precursor in deposition processes or as a ligand in complex chemical environments. semicontaiwan.orgpageplace.de
The general workflow for developing an MLP, such as a neural network potential (NNP), involves several key steps. nih.govarxiv.org First, a comprehensive reference dataset is generated using high-accuracy quantum mechanics (QM) calculations, typically Density Functional Theory (DFT). This dataset includes the energies and forces for a wide range of atomic configurations of the system under study. arxiv.org For a system involving DMEA, this would include various conformations of the isolated molecule, its interactions with other species (e.g., alane), and its behavior at interfaces. acs.orgnih.gov
Next, the local atomic environment of each atom is represented by a set of descriptors, often called symmetry functions, which are designed to be invariant to translation, rotation, and permutation of identical atoms. peng-lab.org A machine learning model, frequently a deep neural network, is then trained to learn the intricate, non-linear relationship between these atomic environment descriptors and the potential energy of the system. peng-lab.orgresearchgate.net An active learning approach is often employed, where the MLP is used to explore the potential energy surface, identify configurations where the model's prediction is uncertain, and then perform new QM calculations for these specific configurations to iteratively improve the training set and the model's accuracy. nih.gov
For amine-containing systems, MLPs like the ANI (ANAKIN-ME) potential have been developed for organic molecules containing elements such as carbon, hydrogen, and nitrogen, demonstrating the capability to model chemical reactions and molecular dynamics accurately. arxiv.orgnih.gov The development of specific potentials for DMEA and its complexes would allow for more realistic simulations of processes like chemical vapor deposition (CVD), capturing complex surface reactions and precursor decomposition pathways that are inaccessible to traditional methods. nih.govmdpi.com
Theoretical Studies on Related Chemical Reactivity
The reactivity and performance of precursor compounds like this compound in applications such as atomic layer deposition (ALD) are governed by their intrinsic molecular properties. pageplace.de Computational chemistry provides a powerful toolkit for assessing these properties through the calculation of molecular descriptors. researchgate.netnih.gov These descriptors are numerical values derived from the molecular structure that quantify various electronic and structural characteristics. nih.govnih.gov
For a precursor like DMEA, key global descriptors derived from Density Functional Theory (DFT) calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov
Ionization Potential (I) and Electron Affinity (A): These descriptors quantify the energy required to remove an electron and the energy released when an electron is gained. nih.gov
Chemical Potential (μ), Hardness (η), and Electrophilicity (ω): These concepts from conceptual DFT provide further insights into the reactivity and stability of the molecule. nih.gov
Local descriptors, on the other hand, provide information about specific regions within the molecule. The Molecular Electrostatic Potential (MESP), for example, maps the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.com For DMEA, the lone pair of electrons on the nitrogen atom is expected to be a primary site for nucleophilic attack or coordination, a critical step in forming complexes with metal precursors like alane. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models leverage these computed descriptors. nih.govnih.gov By building statistical models that correlate molecular descriptors with experimentally observed properties (e.g., deposition temperature, growth rate, film purity), it becomes possible to predict the performance of new, untested precursor candidates. semicontaiwan.org This high-throughput virtual screening approach accelerates the discovery of optimal precursors by prioritizing experimental efforts on the most promising molecules. digitellinc.com
Theoretical investigations into the thermochemistry of this compound, particularly in its complexes with alane (AlH₃), are crucial for understanding their stability and utility, for instance, in hydrogen storage applications. acs.orgresearchgate.netfigshare.com High-level quantum chemical methods are employed to calculate key thermodynamic quantities with high accuracy. nih.gov
One prominent study utilized the G4(MP2) method, a composite ab initio approach, to determine the heats of formation (ΔHf°), standard entropies (S°), and Gibbs free energies of formation (ΔGf°) for a series of 38 alane complexes, including dimethylethylamine alane (DMEAA). acs.orgacs.org These calculations provide fundamental data on the stability of the donor-acceptor bond between the nitrogen atom of DMEA and the aluminum atom of alane. acs.org
The stability of these complexes is evaluated by computing the thermodynamics of key reactions, such as the complexation reaction. The calculated enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the formation of the DMEA-alane complex provide a direct measure of its stability. acs.orgacs.org
| Amine Ligand | Complex | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
|---|---|---|---|---|
| Trimethylamine (B31210) | TMAA | -30.8 | -38.6 | -19.3 |
| This compound | DMEAA | -32.0 | -42.0 | -19.5 |
| Triethylamine | TEAA | -33.1 | -45.0 | -19.7 |
These theoretical predictions were subsequently tested against experimental synthesis. acs.orgresearchgate.net The study found that this compound alane could be successfully synthesized, and its decomposition was observed to be complete after approximately 10 hours at 295 K. acs.org The strong correlation between the computationally predicted stabilities and experimental outcomes validates the use of these theoretical methods for screening and assessing potential ligands and complexes prior to undertaking synthetic work. acs.orgfigshare.com
Cheminformatics and Data-Driven Computational Chemistry
High-throughput computational workflows are transforming materials and molecule discovery by automating and systematizing the process of computational screening. researchgate.netresearchgate.net These automated pipelines enable the rapid evaluation of large numbers of candidate molecules, such as DMEA derivatives, for specific applications like precursors for thin-film deposition. nih.gov
A typical workflow begins with the generation of a large virtual library of candidate molecules. digitellinc.com For each molecule, the workflow automatically performs a series of computational tasks:
Structure Generation and Optimization: Initial 3D structures are generated and then optimized to find their lowest energy conformation using quantum chemical methods. nih.gov
Descriptor Calculation: A wide range of molecular descriptors (electronic, steric, thermodynamic) are calculated for the optimized structures. researchgate.netnih.gov
Property Prediction: Machine learning models, previously trained on existing data, predict key performance indicators such as volatility, thermal stability, or reactivity. semicontaiwan.orgmdpi.com
Data Management and Analysis: All generated data is stored in a structured database, allowing for efficient analysis, identification of trends, and selection of the most promising candidates for further investigation. researchgate.net
Frameworks like FireWorks are often used to manage these complex workflows, which may involve thousands of individual calculations running concurrently on high-performance computing clusters. researchgate.net By integrating DFT calculations with machine learning and data management, these high-throughput workflows significantly accelerate the design-test-learn cycle, enabling a more efficient exploration of the vast chemical space of potential precursor molecules. digitellinc.comnih.gov
Machine learning (ML) is increasingly being applied to a wide range of problems in chemistry, moving beyond traditional computational methods to build predictive models directly from data. arxiv.orgucla.edumdpi.com For chemical systems involving this compound, ML can be applied to predict reaction outcomes, optimize process conditions, and accelerate the discovery of new materials. semicontaiwan.orgmdpi.com
One major application is the prediction of reaction yields and selectivity. ucla.edu By training models like random forests or neural networks on large datasets of chemical reactions, it is possible to predict the outcome of a new reaction given the reactants, reagents, and conditions. digitellinc.com This is particularly useful for optimizing synthetic routes or understanding the factors that control the formation of DMEA-containing complexes.
In the context of chemical vapor deposition (CVD) and atomic layer deposition (ALD), ML models can capture the complex, non-linear relationships between process parameters (e.g., temperature, pressure, precursor flow rates) and the properties of the resulting thin film (e.g., thickness, uniformity, purity). mdpi.comcern.ch These data-driven models can then be used to optimize the deposition process, achieving desired film qualities more efficiently than through traditional trial-and-error experimentation. mdpi.com
Furthermore, ML is central to the development of the machine-learnt potentials discussed previously, which enable molecular dynamics simulations on scales previously unattainable with quantum mechanical accuracy. rsc.orgyoutube.com These techniques allow for the simulation of complex processes such as precursor decomposition on a surface, providing mechanistic insights that are critical for designing better precursors and deposition processes. nih.gov The integration of ML into computational chemistry workflows represents a paradigm shift, enabling data-driven discovery and optimization in complex chemical systems. patonlab.comimperial.ac.uk
Advanced Materials Science Integration and Functional Applications
Nanomaterials and Nanotechnology Applications
N,N-Dimethylethylamine alane serves as a key precursor in the synthesis of aluminum nanoparticles and the fabrication of conductive patterns, leveraging its favorable decomposition characteristics for low-temperature processing.
The controlled decomposition of DMEAA is a well-established method for producing aluminum nanoparticles with specific sizes and properties. These materials are of interest due to the high heat of reaction when aluminum oxidizes, a property that is enhanced at the nanoscale.
A facile method for synthesizing air-stable aluminum core-shell nanoparticles involves the sonochemically assisted thermal decomposition of this compound alane. In this process, acoustic cavitation provides the necessary thermal energy and effective mixing for the titanium-catalyzed decomposition of the alane complex. This approach is recognized as an alternative to conventional methods, which often result in broad particle size distributions or agglomerated particles. The use of sonochemistry facilitates the creation of spherical, face-centered-cubic (fcc) aluminum metal nanoparticles.
The size of the aluminum nanoparticles synthesized via this method can be precisely controlled by introducing a capping or passivation agent during the reaction. Oleic acid is a commonly used capping agent that adsorbs to the surface of the growing nanoparticles, preventing further growth and agglomeration. The concentration of the capping agent directly correlates with the final particle size; a higher concentration of oleic acid leads to the formation of smaller nanoparticles. This technique has been used to produce nanoparticles with average sizes of 5 nm and 30 nm. The organic capping agent not only controls size but also provides an organic shell that enhances the air stability of the highly reactive aluminum core.
Table 1: Effect of Oleic Acid Concentration on Aluminum Nanoparticle Size This table illustrates the relationship between the concentration of the capping agent and the resulting average size of aluminum nanoparticles synthesized from this compound alane.
| Concentration of Oleic Acid (mM) | Average Nanoparticle Size | Size Distribution Range |
| 3.8 | ~30 nm | 20-70 nm |
| 11.4 | ~5 nm | Not specified |
Recent research has focused on utilizing this compound alane as a liquid metal-organic decomposition (MOD) precursor for the deposition of highly conductive aluminum films. This is particularly relevant for the printed electronics industry, which requires low-temperature processing on inexpensive and flexible substrates. DMEAA is considered a superior precursor compared to others like trimethylamine (B31210) alane due to its lower decomposition temperature and higher aluminum weight loading, resulting in more conductive films. documentsdelivered.com
Spray coating has been identified as a viable and novel solution-based deposition method for producing conductive aluminum films from this compound alane. ucl.ac.uk This technique allows for the deposition of aluminum onto a variety of substrates, including glass, polyimide, polyethylene (B3416737) terephthalate (B1205515) (PET), and paper, at low temperatures (as low as 100 °C) without the need for a catalyst. documentsdelivered.comucl.ac.uk The process has been optimized to create conductive circuit patterns, demonstrating its potential for industrial-scale applications in printed electronics. ucl.ac.uk The resulting aluminum films exhibit impressive electrical properties, with resistivities in the range of 4.10 × 10⁻⁵ to 5.32 × 10⁻⁷ Ω·m. documentsdelivered.com
Table 2: Properties of Aluminum Films Deposited from this compound Alane This table summarizes the deposition parameters and resulting electrical properties of aluminum films created using this compound alane as a precursor.
| Deposition Technique | Substrate(s) | Processing Temperature | Resulting Resistivity (Ω·m) |
| Spray Coating / MOD | Glass, Polyimide, PET, Paper | 100-120 °C | 4.10 × 10⁻⁵ to 5.32 × 10⁻⁷ |
Scientific literature does not currently establish a direct role for this compound in the synthesis or application of polypeptide nanogels. Research in this area typically involves processes such as the ring-opening polymerization of amino acid N-carboxyanhydrides, often using other solvents and reagents like N,N-dimethylformamide (DMF). nih.gov
Development of Conductive Films and Patterns
Materials for Energy and Environmental Technologies
This compound (DMEA) is emerging as a compound of interest in the development of advanced materials for energy storage and environmental applications. Its utility is being explored in next-generation battery technologies and as a performance-enhancing additive in established systems like lead-acid batteries.
Potential in Advanced Battery Technologies
The drive for more efficient, cost-effective, and safer energy storage solutions has led to extensive research into advanced battery architectures. electronicdesign.com While lithium-ion batteries are prevalent, their reliance on flammable liquid electrolytes and costly materials like cobalt and lithium has spurred the development of alternatives. mdpi.com this compound and its derivatives are being investigated for their potential role as electrolyte additives. chemimpex.com
Research into related amine compounds, such as N,N-diethyl-trimethylsilylamine (DETMSA), has shown that their inclusion as an electrolyte additive can significantly enhance the electrochemical performance of high-voltage cathodes. In one study, the addition of 0.5 wt.% DETMSA to the electrolyte of a Li/LiNi0.5Mn1.5O4 cell resulted in improved discharge capacity retention after extensive cycling. researchgate.net Specifically, capacity retention increased from 76.1% to 84.9% after 500 cycles at 25°C and from 52.4% to 94.8% after 100 cycles at 55°C. researchgate.net The mechanism behind this improvement is attributed to the additive's ability to scavenge hydrofluoric acid, which in turn reduces the dissolution of metal ions from the cathode and minimizes electrolyte decomposition. researchgate.net
Similarly, in silicon-based high-energy lithium-ion batteries, the addition of 0.5 wt.% DETMSA to a baseline electrolyte led to a 10% improvement in capacity retention. researchgate.net These findings suggest that amine-based additives can play a crucial role in stabilizing the electrode-electrolyte interface, a critical factor in extending battery life and performance. researchgate.netresearchgate.net While direct research on DMEA in these specific applications is not as prevalent, the promising results from structurally similar amines highlight a potential avenue for its application in advanced battery technologies.
Table 1: Effect of Amine Additive (0.5 wt.% DETMSA) on Battery Performance
| Battery Type | Cycling Conditions | Capacity Retention (Without Additive) | Capacity Retention (With Additive) |
|---|---|---|---|
| Li/LiNi0.5Mn1.5O4 | 500 cycles @ 25°C | 76.1% | 84.9% |
| Li/LiNi0.5Mn1.5O4 | 100 cycles @ 55°C | 52.4% | 94.8% |
Additive Materials for Enhanced Performance (e.g., Lead-Acid Batteries)
The primary function of such additives is to prevent the formation of irreversible lead sulfate (B86663) crystals on the negative electrode, a phenomenon that hinders the battery's charging and discharging processes. mdpi.com By keeping these crystals from forming a barrier layer, the electrolyte can transfer more effectively, leading to improved performance. mdpi.com Additives can also enhance the electrolytic activity, which is particularly beneficial for low-temperature performance. google.com The introduction of certain additives has been shown to increase the efficiency of a new lead-acid battery by approximately 13-19%. google.com
While this compound is not a direct component in the cited examples, the use of organic molecules to influence the chemical processes within the battery highlights the potential for various amines to act as performance enhancers. The ability of amines to form complexes with metal ions could play a role in controlling the crystallization of lead sulfate and strengthening the lead plate components. google.com
Surfactant and Formulation Science
This compound serves as a precursor in the synthesis of various surfactants, which are fundamental components in a wide array of industrial and household products. chemimpex.com Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, or between a liquid and a solid, enabling them to be mixed or for a liquid to wet a surface more effectively. cleaninginstitute.org
Role in Enhancing Efficiency of Cleaning Products
Surfactants are crucial for the efficacy of cleaning products. They possess a molecular structure with a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. cleaninginstitute.org This dual nature allows them to surround and encapsulate dirt and oil particles, lifting them from surfaces and suspending them in water to be washed away. cleaninginstitute.org
Quaternary ammonium (B1175870) compounds, which can be synthesized from tertiary amines like DMEA, are a class of surfactants commonly used in disinfectants and cleaning solutions. Studies have demonstrated the decontamination efficacy of cleaning solutions containing quaternary ammonium compounds. In one test, the efficacy of a quaternary ammonium-based cleaner increased from 98.710% after the first cleaning session to 99.997% after five sessions. nih.gov This demonstrates the cumulative effect of surfactants in removing contaminants from surfaces.
The performance of cleaning products is also enhanced by other ingredients that work in conjunction with surfactants. For example, glycol ethers are used in water-based cleaning systems to reduce surface tension and improve the wetting and removal of soil. eastman.com
Table 2: Decontamination Efficacy of Cleaning Solutions
| Cleaning Solution | Efficacy after 1 Session | Efficacy after 5 Sessions |
|---|---|---|
| Quaternary Ammonium | 98.710% | 99.997% |
| Sodium Hypochlorite 0.02% | 97.027% | 99.997% |
Co-surfactant Applications in Industrial Extraction (e.g., Tar Sands)
The extraction of bitumen from tar sands is a complex process that often relies on the use of solvents and surfactants to separate the oil from sand and clay. thermofisher.comgoogle.com In these applications, surfactants help to create a slurry and remove the residual bitumen from the sand particles. google.com
Recent research has explored the use of CO2-responsive surfactants for enhancing heavy oil recovery. These "switchable" surfactants can have their interfacial activity turned on and off by the introduction and removal of CO2. One study investigated a switchable water system composed of dipropylamine (B117675) (DPA) and this compound (DMEA) for washing oil sands. The results indicated that by using this system, the oil content of the oil sands could be significantly reduced. researchgate.net
The process of solvent extraction of bitumen can be influenced by various factors, including the type of solvent, temperature, and stirring velocity. nih.gov For example, using toluene (B28343) as a solvent, an extraction rate of 18.55% was achieved under specific conditions. nih.gov The addition of co-surfactants can potentially improve these extraction rates by more effectively mobilizing the bitumen. The ability of certain amine-based systems to be switched with CO2 also presents environmental and economic advantages, as it allows for the potential recycling of the surfactant solution. researchgate.net
Environmental Behavior and Biotransformation Research
Metabolic Pathways and Metabolite Identification in Biological Systems
The primary metabolic pathway for N,N-Dimethylethylamine in biological systems involves N-oxidation. This biotransformation process is a key step in the detoxification and subsequent excretion of the compound from the body.
In humans, this compound (DMEA) undergoes significant biotransformation following absorption. The metabolic process is characterized by the conversion of the parent amine into its N-oxide metabolite, which is then eliminated from the body, primarily through urine.
Research has conclusively identified this compound N-oxide (DMEAO) as the principal metabolite of DMEA in humans. Following exposure, DMEA is metabolized to DMEAO. This metabolite constitutes the vast majority of the excreted compound. Studies involving volunteers exposed to DMEA have shown that, on average, DMEAO accounts for 90% of the total amount of DMEA and DMEAO excreted in the urine. nih.gov Another study on occupationally exposed workers found that DMEAO made up a median of 87% of the sum of DMEA and DMEAO concentrations in post-shift urine samples. nih.gov This indicates that N-oxidation is the predominant metabolic pathway for DMEA in the human body.
The elimination of DMEA and its metabolite DMEAO from the body follows distinct kinetic patterns in both plasma and urine.
Plasma Kinetics: In plasma, the half-life of the parent compound, DMEA, is relatively short. In contrast, the metabolite, DMEAO, has a longer half-life, indicating it persists in the bloodstream for a greater duration before elimination.
Urinary Excretion: The excretion of DMEA and DMEAO in urine follows a two-phase pattern. An initial, more rapid phase of elimination is followed by a second, slower phase. The half-lives for both compounds are shorter in the initial phase and longer in the second phase, which typically begins around nine hours after exposure ceases. nih.gov
The table below summarizes the kinetic parameters from a study of volunteers exposed to DMEA. nih.govnih.gov
| Parameter | This compound (DMEA) | This compound N-Oxide (DMEAO) |
| Plasma Half-Life | 1.3 hours | 3.0 hours |
| Urinary Half-Life (Phase 1) | 1.5 hours | 2.5 hours |
| Urinary Half-Life (Phase 2) | 7.0 hours | 8.0 hours |
Dietary components can influence the metabolism of DMEA. Specifically, the intake of trimethylamine (B31210) (TMA), a compound found in foods like fish, can affect the N-oxygenation process. Studies have shown that when TMA is ingested along with DMEA, it can competitively inhibit the N-oxidation of DMEA. This results in an increase in the plasma and urinary concentrations of the unmetabolized DMEA.
However, this dietary influence does not compromise the use of urinary measurements for biological monitoring of occupational exposure. Research has found that while the ratio of DMEA to its metabolite DMEAO may change, the total urinary excretion (the sum of DMEA and DMEAO) is not affected by the dietary intake of TMA. nih.gov Therefore, monitoring the combined total of the parent amine and its N-oxide metabolite provides an accurate assessment of exposure, regardless of dietary factors. nih.gov
Human Metabolism Studies of this compound
Absorption and Distribution Studies
Understanding how this compound enters and distributes within the body is crucial, particularly in occupational settings where inhalation is a primary route of exposure.
This compound is readily absorbed through the respiratory tract. As a volatile liquid with a suffocating, ammonia-like odor, inhalation is a significant route of exposure. cdc.gov Following inhalation, DMEA is absorbed from the lungs into the bloodstream, leading to systemic distribution throughout the body.
Evidence for this systemic absorption is well-documented. The presence of both DMEA and its metabolite, DMEAO, in the plasma and urine of individuals after inhalation exposure confirms that the compound is absorbed from the lungs and enters the circulatory system. nih.govnih.gov Further, studies have demonstrated an excellent correlation between the concentration of DMEA in the air and the combined concentration of DMEA and DMEAO in both plasma and urine. nih.gov The manifestation of systemic effects in exposed workers, such as dizziness, headache, nausea, and increased heart rate, also provides clear evidence of the compound's absorption and distribution beyond the respiratory system. cdc.gov
Degradation in Environmental Media
In industrial applications such as post-combustion CO₂ capture, amine-based solvents like this compound are subject to degradation from exposure to flue gas components and process conditions. core.ac.uk This degradation leads to solvent loss, reduced process efficiency, and potential equipment corrosion. core.ac.ukdtu.dk The two primary degradation phenomena are thermal degradation and oxidative degradation. core.ac.uk
Thermal degradation primarily occurs in the high-temperature sections of the capture plant, such as the stripper and reboiler, at temperatures between 100 and 150°C. core.ac.uk This process is driven by the presence of CO₂ and can lead to the formation of various degradation products through ionic reactions. iaea.orgsemanticscholar.org For tertiary amines, mechanisms can include dealkylation and alkylation reactions. iaea.org
Oxidative degradation is a significant issue in the absorber section, where the flue gas contains oxygen, typically at concentrations of 3-5%. core.ac.uk This type of degradation involves radical reactions initiated by oxygen. iaea.org The presence of other flue gas impurities like NOx and SOx, as well as corrosion products, can catalyze and accelerate the degradation process. core.ac.ukdtu.dk For tertiary amines, the nucleophilicity of the amine structure influences its reactivity and degradation rate. researchgate.net A major concern with amine degradation is the potential formation of harmful byproducts, such as N-nitrosamines, through reactions with NOx present in the flue gas. core.ac.ukepa.gov
While specific studies on the biological degradation of this compound are not extensively detailed, research on structurally similar compounds suggests a strong potential for its biotransformation. Microorganisms possess enzymatic mechanisms capable of breaking down complex organic substances. mdpi.com
Studies on other N,N-dimethyl compounds provide insight into plausible degradation pathways. For example, research on N,N-dimethylbenzylamine revealed that it undergoes significant biodegradation under anaerobic conditions. nih.gov Similarly, the biodegradation of N,N-dimethylformamide has been shown to be initiated by an enzyme, N,N-dimethylformamidase (DMFase), which hydrolyzes the compound to yield dimethylamine (B145610) and formate. nih.gov The resulting dimethylamine can then be further metabolized by other enzymes. nih.gov
These examples suggest a potential pathway for DMEA biodegradation could involve an initial enzymatic attack, such as hydrolysis or oxidation, to cleave one of the N-alkyl groups (either methyl or ethyl). The resulting secondary or primary amines and corresponding aldehydes or acids would then enter common microbial metabolic pathways for further breakdown and mineralization. mdpi.comnih.gov The process would likely rely on biotransformation enzymes such as oxidoreductases, which are known to degrade complex organic chemicals. mdpi.com
The primary environmental release pathway for this compound from industrial uses, particularly in CO₂ capture plants, is through volatile emissions. dtu.dk Due to its nature as a volatile amine, DMEA can be lost from the process and emitted into the atmosphere with the cleaned flue gas. dtu.dk The total loss of amine solvents from such facilities is mainly attributed to these volatile emissions. dtu.dk
In addition to the parent compound, degradation products formed during the industrial process can also be released into the environment. dtu.dk These products can be volatile and may include potentially harmful compounds such as nitrosamines and nitramines, which can form from the reaction of amines with NOx in flue gas. core.ac.ukdtu.dk Unintentional production and release of compounds like N-Nitroso-dimethylamine (NDMA) can occur from industrial sources that use alkylamines. epa.gov Potential industrial sources for such releases include amine manufacturing plants, rubber and tire manufacturers, and dye manufacturers. epa.gov
Occupational Health Research and Exposure Assessment Methodologies
Workplace Air Monitoring Research
Research into workplace air monitoring for N,N-Dimethylethylamine has led to the development and validation of several sampling and analytical techniques. These methods are crucial for assessing compliance with occupational exposure limits and ensuring worker safety.
Various governmental and research organizations have developed protocols for sampling this compound in workplace air. ehn.orgcdc.govescholarship.org The validation of these methods typically involves evaluating parameters such as analytical recovery, sampler capacity, sample storage stability, and the influence of environmental factors. mdpi.com
Historically, the Occupational Safety and Health Administration (OSHA) recommended collecting this compound using a 0.1 N H2SO4 bubbler, a technique based on a NIOSH method for triethylamine. osha.gov However, for greater convenience, solid sorbent tubes have been investigated and validated. osha.gov One such partially validated method involves drawing a known volume of air through a jumbo alumina (B75360) tube. osha.gov The collected amine is then desorbed with deionized water and analyzed by gas chromatography. osha.gov
Another validated measurement procedure involves drawing workplace air through an acid-impregnated quartz fibre filter. This method, developed by the German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area (MAK Commission), has been verified for determining this compound concentrations.
Comparative studies have explored the efficacy of different adsorbent media for collecting this compound. The choice of media is critical for ensuring efficient capture and subsequent analysis.
Alumina Tubes: OSHA has evaluated the use of jumbo alumina tubes (400-mg primary section with a 200-mg backup section) as a collection medium. osha.gov Studies showed good desorption efficiency and storage stability. osha.gov However, it was noted that the capacity of different lots of alumina tubes could vary significantly, necessitating capacity checks for each batch used. osha.gov
Acid-Impregnated Quartz Fibre Filters: A method validated in Germany utilizes quartz fibre filters impregnated with acid. hsa.ie This technique allows for the collection of amines by drawing air through the filter at a specified flow rate. The subsequent analysis is performed using ion chromatography. hsa.ie
Silica (B1680970) Gel: NIOSH Method 2010 for aliphatic amines, such as dimethylamine (B145610) and diethylamine, uses a solid sorbent tube containing silica gel. hsa.ieemjreviews.com While this method has been evaluated, studies have indicated that low molecular weight amines may not be stable on uncoated silica gel, which could potentially limit its use for this compound without further stability studies. osha.goveuropa.eu
| Adsorbent Medium | Sampling Principle | Analytical Technique | Key Findings/Considerations |
|---|---|---|---|
| Alumina Tubes | Adsorption of amine from air drawn through the tube. | Gas Chromatography with Nitrogen-Phosphorous Detector (GC-NPD) | Convenient sampling; capacity can vary between lots. osha.gov |
| Acid-Impregnated Quartz Fibre Filters | Chemical reaction/trapping of amine on the filter. | Ion Chromatography with Conductivity Detection | Validated method with established performance data. hsa.ie |
The limits of detection (LOD) and quantification (LOQ) are critical parameters for any analytical method, defining the smallest concentration of a substance that can be reliably measured.
For the OSHA method using alumina tubes and GC-NPD analysis, the analytical procedure has a detection limit of 5 ng per injection. osha.gov
The German validated method using acid-impregnated quartz fibre filters and ion chromatography reports a limit of quantification of 0.022 mg/m³ for this compound, based on a 60-liter air sample. hsa.ie The validated concentration range for this method covers one-tenth up to twice the German occupational exposure limit value of 6.1 mg/m³. hsa.ie The recoveries for this method are between 77% and 86%. hsa.ie
Biological Monitoring Research for Occupational Exposure
Biological monitoring provides a measure of the total absorbed dose of a chemical from all routes of exposure, including inhalation and dermal contact. Research in this area for this compound has focused on identifying appropriate biomarkers and establishing their relationship with external exposure levels.
A key study investigated the exposure and metabolism of this compound in mould core makers in the foundry industry. nih.gov The research found a direct correlation between the time-weighted average (TWA) concentration of this compound in the air and the levels of the compound and its primary metabolite in both plasma and urine samples collected after a work shift. nih.gov
The study established a quantitative relationship: a workplace air concentration of 10 mg/m³ corresponds to a urinary excretion of the combined amount of this compound and its metabolite, dimethylethylamine-N-oxide, of 135 mmol/mol of creatinine. nih.gov This correlation provides a basis for using biological measurements to estimate the intensity of workplace exposure.
The primary metabolite of inhaled this compound is dimethylethylamine-N-oxide (DMEAO). nih.gov Research has shown that this metabolite constitutes the majority of the excreted compounds, making up a median of 87% of the sum of this compound and DMEAO concentrations in urine. nih.gov
The study concluded that the post-shift summed concentration of this compound and DMEAO in both plasma and urine serves as a good indicator of the full work shift TWA concentration in the air. nih.gov This makes the combined measurement of the parent compound and its N-oxide metabolite a useful tool for the biological monitoring of occupational exposure to this compound. nih.gov The half-lives after exposure were determined to be approximately 1.5 hours for this compound in urine and 3 hours for DMEAO. nih.gov
| Biological Matrix | Biomarker(s) | Correlation with Air Exposure |
|---|---|---|
| Urine | This compound and Dimethylethylamine-N-oxide (DMEAO) | Post-shift summed concentration is a good indicator of TWA air concentration. nih.gov |
| Plasma | This compound and Dimethylethylamine-N-oxide (DMEAO) | Post-shift summed concentration is a good indicator of TWA air concentration. nih.gov |
Assessment of Skin Uptake Relevance in Occupational Settings
Research into the dermal absorption of this compound (DMEA) has been conducted to understand its relevance as a potential route of occupational exposure. A key study investigated the uptake of DMEA through both in vitro experiments using guinea pig and human skin samples, and in vivo experiments with human volunteers exposed to gaseous DMEA. nih.gov
The in vitro component of the study involved applying DMEA in aqueous solutions to skin samples mounted in flow-through cells. The results, as detailed in the table below, showed that DMEA is capable of penetrating both guinea pig and human skin. For human skin, the median steady-state flux was 0.017 mg/cm² per hour with a permeability coefficient (Kp) of 0.003 cm/h. nih.gov
| Skin Type | Median Steady-State Flux (mg/cm²·h) | Permeability Coefficient (Kp) (cm/h) |
|---|---|---|
| Guinea Pig | 0.009 | 0.001 |
| Human | 0.017 | 0.003 |
The in vivo phase of the research exposed the forearms of three healthy male volunteers to varying concentrations of gaseous DMEA in an exposure chamber for four hours. Urine samples were collected and analyzed to determine the amount of DMEA absorbed through the skin. The median uptake of DMEA from gaseous exposure is presented in the following table. nih.gov
| Exposure Level (mg/m³) | Median Uptake (µg) |
|---|---|
| 250 | 44 |
| 500 | 64 |
| 1000 | 88 |
The median permeability coefficient for all the in vivo experiments was determined to be 0.037 cm/h. nih.gov The study concluded that while dermal absorption of DMEA does occur, its contribution to the total body burden is significantly less than that of inhalation when both exposure routes are possible. nih.gov This suggests that in occupational settings, while skin contact should be minimized, the primary focus for controlling exposure should be on preventing inhalation of DMEA vapors. nih.gov
Studies on Exposure Mitigation Strategies and Controls
Engineering Controls and Ventilation Systems Research
Engineering controls are the primary and most effective means of controlling occupational exposure to hazardous vapors like this compound. pksafety.com These controls are designed to remove the hazard at its source, before it can come into contact with the worker. europa.eu The most common engineering control for volatile chemicals is a local exhaust ventilation (LEV) system. autoextract.co.uk
Research on the effectiveness of LEV systems has shown that they can significantly reduce worker exposure to airborne contaminants when properly designed, installed, and maintained. scialert.netsemarakilmu.com.my The fundamental principle of an LEV system is to capture contaminants at or near the point of generation. europa.eu An effective LEV system consists of a hood to capture the contaminant, ductwork to transport the air, an air cleaner to remove the contaminant from the air, and a fan to move the air through the system. magidglove.com
The design of the hood is a critical factor in the effectiveness of an LEV system. europa.eu Enclosing hoods, which surround the source of the contaminant, are the most effective type. europa.eu For processes where total enclosure is not feasible, a well-designed partial enclosure or capturing hood can still provide a high degree of protection. europa.eu Studies on various LEV systems have demonstrated their ability to reduce exposure concentrations by a significant margin. For example, a study on LEV systems in welding training facilities showed they were effective in meeting minimum safety requirements. semarakilmu.com.my Another case study in a hospital pathology laboratory demonstrated the successful use of a polypropylene (B1209903) canopy hood to capture and remove ammonia (B1221849) vapor. autoextract.co.uk While these studies did not specifically investigate this compound, the principles of vapor capture and control are directly applicable. The effectiveness of an LEV system is often measured by its workplace protection factor (WPF), which is the ratio of the concentration of a contaminant in the ambient air to the concentration inside the respiratory protective equipment. scialert.net
For facilities using this compound, the design of the ventilation system should consider the volatility of the compound and the nature of the work being performed. nih.gov A properly designed system will maintain a negative pressure in the area where the chemical is being used to prevent vapors from escaping into other parts of the workplace. ccohs.ca Regular maintenance and performance testing of the ventilation system are crucial to ensure its continued effectiveness. anguil.com
Research on Personal Protective Equipment Efficacy (e.g., Glove Materials, Respirators)
When engineering controls are not sufficient to reduce exposure to this compound to acceptable levels, personal protective equipment (PPE) is used as a secondary line of defense. The most common types of PPE for handling volatile chemicals are chemical-resistant gloves and respirators.
Gloves: The selection of an appropriate glove material is critical for preventing skin contact with this compound. The effectiveness of a glove material is determined by its resistance to permeation and degradation by the chemical. fishersci.com Permeation is the process by which a chemical moves through a glove material on a molecular level. shieldscientific.com The breakthrough time is the time it takes for the chemical to be detected on the inside of the glove. shieldscientific.com
Respirators: For protection against inhalation of this compound vapors, NIOSH-approved respirators with organic vapor (OV) cartridges are recommended. pksafety.commagidglove.com These cartridges contain activated carbon, which adsorbs the organic vapors from the air as the user breathes. nih.gov
The service life of an organic vapor cartridge is dependent on several factors, including the concentration of the contaminant, the user's breathing rate, temperature, and humidity. osha.govishn.com It is a regulatory requirement for employers to establish a cartridge change schedule based on reliable data or a mathematical model to ensure that cartridges are replaced before breakthrough occurs. osha.gov Several respirator manufacturers provide software to help estimate the service life of their cartridges based on specific workplace conditions. ehsdailyadvisor.comumich.edu Relying on the odor of the chemical to determine when to change a cartridge is not a reliable method, as the odor threshold for many chemicals is higher than the permissible exposure limit. ishn.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
